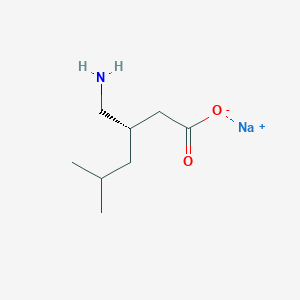

Pregabalin sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

914254-22-1 |

|---|---|

Molecular Formula |

C8H16NNaO2 |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

sodium;(3S)-3-(aminomethyl)-5-methylhexanoate |

InChI |

InChI=1S/C8H17NO2.Na/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);/q;+1/p-1/t7-;/m0./s1 |

InChI Key |

RDOYGLCZFATQEB-FJXQXJEOSA-M |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)[O-])CN.[Na+] |

Canonical SMILES |

CC(C)CC(CC(=O)[O-])CN.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Pregabalin

Advanced Synthetic Methodologies for S-Pregabalin

The synthesis of (S)-Pregabalin has evolved significantly from initial methods involving the resolution of racemic mixtures. Modern approaches prioritize stereoselectivity, efficiency, and environmental considerations.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomer directly, thus avoiding wasteful resolution steps. A key strategy is the asymmetric hydrogenation of a prochiral olefin precursor. For instance, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral bisphosphine ligand, such as Me-DuPHOS, yields the (S)-3-cyano-5-methylhexanoate intermediate with high enantiomeric excess (ee). researchgate.netgoogle.commdpi.com Subsequent reduction of the nitrile group affords (S)-Pregabalin. researchgate.net

Another prominent method is the asymmetric Michael addition. In one approach, nitromethane (B149229) is added to a chiral α,β-unsaturated oxazolidinone, where the chiral auxiliary directs the stereochemical outcome of the reaction. researchgate.net This method avoids the use of toxic cyanide reagents and can produce the desired product with over 99% ee after recrystallization. researchgate.net Organocatalysis has also been applied, using chiral catalysts to facilitate the enantioselective conjugate addition of precursors like nitromethane or diethyl malonate to α,β-unsaturated compounds, leading to chiral intermediates for Pregabalin (B1679071) synthesis. mdpi.comunivaq.itgoogle.com

| Asymmetric Method | Key Reagents/Catalysts | Intermediate Formed | Reported Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS catalyst | (S)-3-cyano-5-methylhexanoate | High ee researchgate.netmdpi.com |

| Asymmetric Michael Addition | Chiral oxazolidinone auxiliary, Nitromethane, Cs₂CO₃ | (4R,3'S)-adduct | >99% ee (after recrystallization) researchgate.net |

| Organocatalytic Conjugate Addition | Chiral organocatalyst, Nitromethane | Chiral γ-nitrobutyric acid derivative | 72% ee (up to >99% after recrystallization) mdpi.com |

Chemoenzymatic Synthesis of Pregabalin Precursors

Other enzymatic strategies include:

Nitrilase-mediated hydrolysis : Nitrilase enzymes can perform regio- and enantioselective hydrolysis of isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid. researchgate.net

Ene-reductase-mediated bioreduction : Ene-reductases from the "Old Yellow Enzyme" family can asymmetrically reduce β-cyanoacrylate esters to provide chiral β-cyano esters, which are precursors to (S)-Pregabalin. nih.govscienceopen.com This biocatalytic approach offers a green alternative to metal-dependent hydrogenation. nih.gov

Chiral Auxiliary-Mediated Synthesis Techniques

The use of chiral auxiliaries is a classical and effective strategy for stereocontrol. The Evans asymmetric alkylation approach is a notable example. In this method, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an isovaleryl derivative. tsijournals.comgoogle.comportico.org The resulting N-acyl oxazolidinone is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with an acetate (B1210297) synthon like benzyl (B1604629) bromoacetate. portico.org Subsequent removal of the chiral auxiliary yields a glutaric acid monoester with the desired (S)-stereochemistry, which is then converted to (S)-Pregabalin. tsijournals.comportico.org While effective, these methods can be costly for large-scale production due to the expense of the chiral auxiliaries and the need for cryogenic temperatures (-78°C) in some steps. google.com

Optimization Strategies for Preparation Stages

Significant research has focused on optimizing existing synthetic routes to make them more efficient, cost-effective, and environmentally benign. researchgate.netresearchgate.net One study aimed to improve a multi-step synthesis by replacing hazardous or expensive reagents. researchgate.netresearchgate.net For example, in the Hofmann rearrangement step used to convert an amide to the primary amine of Pregabalin, toxic bromine was a target for replacement. researchgate.net Optimization also involves studying the effects of solvents, temperature, and pH on reaction yields and purity. researchgate.netscivisionpub.com For instance, investigations into the lactamization side reaction of Pregabalin confirmed its dependence on pH. researchgate.net Furthermore, developing robust catalyst recycling protocols, particularly in organocatalysis, is crucial for achieving cost-competitive industrial processes. univaq.it

Synthesis of Pregabalin Salts

The synthesis of pregabalin salts, such as pregabalin sodium, is typically achieved in the final stages of the process. One method involves the preparation of the alkali salt directly from a key intermediate. For the synthesis of this compound, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid undergoes a Hofmann degradation. google.com The process involves combining an alkali hydroxide, specifically sodium hydroxide, and water, followed by the addition of the acid intermediate at a controlled temperature (e.g., 0°C to 40°C). google.com Bromine is then added dropwise, and the mixture is heated. google.com This reaction directly yields the sodium salt of Pregabalin, which can be recovered by cooling the solution to induce precipitation, followed by filtration and drying. google.com

Stereochemical Purity and Enantiomeric Investigations

Ensuring the stereochemical purity of (S)-Pregabalin is critical, as the (R)-enantiomer is considered an impurity. nih.gov Various analytical techniques have been developed for the enantioselective separation and quantification of Pregabalin enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method. Direct separation can be achieved using chiral stationary phases (CSPs). nih.gov For example, a zwitterionic CSP derived from a cinchona alkaloid has been shown to effectively resolve Pregabalin enantiomers, allowing for quantification of the (R)-enantiomer impurity with low limits of detection (LOD) and quantification (LOQ). nih.gov

Indirect HPLC methods involve pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). researchgate.net A common derivatizing agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA or Marfey's reagent), which reacts with the primary amine of Pregabalin to yield highly UV-active diastereomers. researchgate.net

Capillary Zone Electrophoresis (CZE) using cyclodextrin-based chiral selectors is another powerful technique for determining enantiomeric purity. mdpi.com Methods have been developed to detect the R-pregabalin impurity at levels significantly lower than the pharmacopeial limit. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) analysis presents challenges due to the amphoteric nature of Pregabalin and its tendency to undergo cyclization to the corresponding lactam at high temperatures. wiley.com A successful strategy involves a two-step derivatization: first, the carboxylic acid group is methylated, and then the amine group is derivatized with a chiral reagent, enabling the separation and identification of the enantiomers by GC-MS. wiley.com

| Analytical Technique | Approach | Key Reagents/Columns | Detection Limit (R-enantiomer) |

| HPLC | Direct Separation | Chiral Stationary Phase (CHIRALPAK ZWIX) | UV: 2 µg/mL; MS: 1 ng/mL nih.gov |

| HPLC | Pre-column Derivatization | Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), C18 column | 0.2 µg/mL researchgate.net |

| Capillary Zone Electrophoresis (CZE) | Chiral Selector | Heptakis(2,3,6-tri-O-methyl)-β-CD (HTM-β-CD) | 0.015% relative to Pregabalin sample mdpi.com |

| GC-MS | Derivatization | Methylation (for COOH), Chiral derivatization (for NH₂) | Not specified, but effective for identification wiley.com |

Significance of the S-Enantiomer for Biological Activity

Pregabalin exists as a pair of enantiomers, the (S)- and (R)-forms, which are non-superimposable mirror images of each other. phmethods.net The biological activity of pregabalin is almost exclusively associated with the (S)-enantiomer. nih.govtsijournals.comissuu.com This stereospecificity is a common phenomenon in pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets.

The (S)-enantiomer of pregabalin exhibits a significantly higher binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. nih.govnih.govtsijournals.com This binding is the key mechanism through which pregabalin exerts its therapeutic effects. nih.gov In contrast, the (R)-enantiomer has been reported to be approximately 10 times less active or weaker in its binding to the α2δ subunit. phmethods.netnih.govresearchgate.net Consequently, for clinical applications, it is the (S)-enantiomer that is used. oup.comgoogle.com The racemic mixture, containing both enantiomers, did not demonstrate pharmacological activity in clinical trials. tsijournals.comissuu.com

The profound difference in biological activity between the enantiomers underscores the importance of stereoselective synthesis or efficient resolution methods to obtain the pure (S)-form for pharmaceutical use.

Enantiomeric Resolution Techniques

Given the superior therapeutic properties of the (S)-enantiomer, its separation from the racemic mixture is a crucial step in the manufacturing process. Various techniques have been developed for the enantiomeric resolution of pregabalin.

One common approach is diastereomeric salt formation . scivisionpub.com This classic resolution method involves reacting the racemic pregabalin with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. scivisionpub.com For instance, (S)-mandelic acid has been used as a resolving agent for pregabalin. scivisionpub.com

Chromatographic methods also play a significant role in separating pregabalin enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool. oup.comnih.gov However, due to pregabalin's lack of a strong UV chromophore, derivatization is often required to enhance detection sensitivity. nih.govdntb.gov.uamdpi.com For example, derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-D-amino acids allows for the separation and quantification of the enantiomers using an achiral HPLC column. google.com Direct separation without derivatization has also been achieved using specialized chiral stationary phases, such as those based on zwitterionic selectors derived from cinchona alkaloids. researchgate.netnih.govdntb.gov.ua

Another strategy involves enzymatic kinetic resolution . This method utilizes an enzyme that selectively catalyzes a reaction on one of the enantiomers in the racemic mixture, leaving the other enantiomer unreacted. google.com For example, a lipase (B570770) can be used to selectively hydrolyze one enantiomer of a pregabalin precursor ester, allowing for the separation of the hydrolyzed product from the unreacted ester. google.comquickcompany.in

Below is a table summarizing some of the enantiomeric resolution techniques for pregabalin:

| Resolution Technique | Description | Key Features |

| Diastereomeric Salt Formation | Reaction of racemic pregabalin with a chiral resolving agent (e.g., (S)-mandelic acid) to form separable diastereomeric salts. scivisionpub.com | A classical and scalable method. The choice of resolving agent and solvent is critical for efficient separation. scivisionpub.com |

| Chiral HPLC | Separation of enantiomers on a high-performance liquid chromatography column containing a chiral stationary phase. oup.comnih.gov | Provides high-resolution separation. Can be used for both analytical and preparative purposes. Derivatization is often needed for detection. nih.govdntb.gov.ua |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer. google.com | Highly enantioselective and can be performed under mild reaction conditions. google.com |

Racemization Studies of Pregabalin Enantiomers

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. Understanding the stability of pregabalin's enantiomers and the conditions that might lead to racemization is important for its synthesis, formulation, and storage.

Preclinical studies have indicated that the (S)-enantiomer of pregabalin does not appear to undergo racemization to the (R)-enantiomer in the body. nih.govphmethods.netprobiologists.comdrugbank.comhres.ca This in-vivo stability is a desirable pharmacokinetic property.

Studies on the stability of pregabalin under various stress conditions have been conducted. Pregabalin is generally stable in its solid state but can degrade under extreme pH conditions and high temperatures in solution. tsijournals.comeuropa.eu For instance, significant degradation was observed in an alkaline medium (0.1 N NaOH). tsijournals.com While these studies primarily focus on degradation, the potential for racemization under such harsh conditions could be a consideration, although specific studies focusing solely on racemization under a wide range of conditions are less detailed in the provided context. The pH of liquid formulations is carefully controlled, typically between 5.5 and 7.0, to minimize degradation, which would also inherently limit any potential for pH-induced racemization. google.com

The following table outlines key findings from racemization-related studies:

| Study Focus | Key Findings |

| In-vivo Stability | Preclinical studies suggest that (S)-pregabalin does not undergo racemization to the (R)-enantiomer in the body. nih.govphmethods.netprobiologists.comdrugbank.comhres.ca |

| Synthetic Utility | The unwanted enantiomer from resolution can be racemized and recycled to increase the overall yield of the desired enantiomer. google.comquickcompany.in |

| Stability under Stress Conditions | Pregabalin is stable in solid form but degrades under harsh acidic and, particularly, alkaline conditions in solution. tsijournals.comeuropa.eu |

| Formulation Stability | The pH of liquid formulations is controlled to a range of 5.5 to 7.0 to ensure chemical stability and prevent degradation. google.com |

Molecular Mechanism of Action and Receptor Pharmacology of Pregabalin

Alpha-2-Delta (α2δ) Subunit Binding and Modulatory Effects

The cornerstone of pregabalin's pharmacological profile is its high-affinity interaction with the α2δ subunit of VGCCs. researchgate.netnih.govresearchgate.net This binding is selective and potent, underpinning its clinical efficacy in various neurological and psychiatric conditions. researchgate.netpnas.org

Pregabalin (B1679071) selectively binds to the α2δ-1 and α2δ-2 isoforms of the VGCC auxiliary subunit. researchgate.netnih.govfrontiersin.orgnih.gov These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunit of the calcium channel complex. karger.compnas.org Studies have demonstrated that pregabalin exhibits a high affinity for both the α2δ-1 and α2δ-2 subunits in various native and recombinant systems. researchgate.netnih.gov This interaction is highly specific, as research has shown that pregabalin does not significantly bind to 38 other widely studied receptors and ion channels. researchgate.netnih.gov The binding affinity of pregabalin for the α2δ subunit is notably higher than that of its predecessor, gabapentin (B195806), rendering it more potent. droracle.ai Autoradiography studies have revealed extensive binding of pregabalin throughout the central nervous system, with particularly high concentrations in the cortex, hippocampus, cerebellum, dorsal horn of the spinal cord, and amygdala. researchgate.netnih.gov A single amino acid substitution at position 217 of the α2δ-1 subunit has been shown to significantly reduce the binding affinity of pregabalin, confirming the specificity and importance of this interaction for its analgesic effects. pnas.org

The binding of pregabalin to the α2δ subunit has profound implications for neuronal function, primarily by modulating calcium influx at presynaptic nerve terminals. patsnap.comkoreamed.orgresearchgate.net Under conditions of neuronal hyperexcitability, the trafficking of α2δ-1 subunits to presynaptic terminals is increased. jneurosci.org Pregabalin's binding to this subunit is thought to inhibit the forward trafficking of the α2δ-1 protein, leading to a reduced number of functional calcium channels at the presynaptic membrane. karger.comjneurosci.org This, in turn, leads to a reduction in depolarization-induced calcium influx into the neuron. droracle.aikoreamed.org By decreasing the entry of calcium, which is a critical step for vesicle fusion and neurotransmitter release, pregabalin effectively dampens excessive neuronal signaling without affecting basal neurotransmission. patsnap.comsemanticscholar.org This modulation of calcium channel function is a key element in its therapeutic action. nih.gov

Downstream Neurotransmitter Modulation

The primary consequence of reduced presynaptic calcium influx is a decrease in the release of several key excitatory neurotransmitters. This modulation of neurochemical signaling is central to pregabalin's anticonvulsant, analgesic, and anxiolytic properties.

By attenuating presynaptic calcium entry, pregabalin effectively reduces the release of a variety of excitatory neurotransmitters. patsnap.comdroracle.aidrugbank.compatsnap.com In conditions characterized by neuronal hyperexcitability, there is an excessive release of neurotransmitters like glutamate (B1630785), norepinephrine, substance P, and calcitonin gene-related peptide (CGRP). koreamed.orgresearchgate.netresearchgate.net Pregabalin's action at the α2δ subunit curtails this excessive release, thereby restoring a more balanced neurochemical environment. patsnap.comresearchgate.net Studies have shown that pregabalin can inhibit the K+-evoked release of glutamate and norepinephrine. frontiersin.orgnih.gov This reduction in the release of pronociceptive and excitatory neurotransmitters in areas like the dorsal horn of the spinal cord is believed to be a major contributor to its analgesic effects. pnas.orgnih.gov

Table 1: Neurotransmitters Modulated by Pregabalin

| Neurotransmitter | Effect of Pregabalin | Implication |

| Glutamate | Reduced Release | Decreased neuronal excitability and pain signaling. patsnap.comnih.gov |

| Norepinephrine | Reduced Release | Modulation of pain and anxiety pathways. frontiersin.orgpatsnap.com |

| Substance P | Reduced Release | Attenuation of pain transmission. droracle.aidrugbank.com |

| Calcitonin Gene-Related Peptide (CGRP) | Reduced Release | Reduction in pain signaling. drugbank.comresearchgate.net |

Despite its structural similarity to GABA, pregabalin's mechanism of action is distinct from that of GABAergic agents. karger.commdpi.com Extensive research has confirmed that pregabalin does not bind directly to GABA-A or GABA-B receptors. wikipedia.orgresearchgate.netnih.govmedsafe.govt.nz Furthermore, it is not metabolized into GABA or a GABA agonist in the body, nor does it inhibit GABA uptake or degradation. wikipedia.orgmedsafe.govt.nz Electrophysiological studies have failed to show any evidence of an interaction between pregabalin and GABA-A or GABA-B receptors. researchgate.netnih.gov This lack of direct GABAergic activity distinguishes pregabalin from many other anticonvulsant and anxiolytic medications.

Beyond its primary mechanism at the α2δ subunit, some evidence suggests that pregabalin may also influence the glutamate system through other means. nih.gov One study has indicated that pregabalin can increase the activity of the neuronal glutamate transporter type 3 (EAAT3). nih.govresearchgate.net By enhancing the reuptake of glutamate from the synaptic cleft, this action would further contribute to reducing glutamatergic neurotransmission and neuronal excitability. nih.gov The study found that pregabalin significantly increased the maximum velocity (Vmax) of glutamate transport without altering the transporter's affinity for glutamate (Km). nih.gov This effect appears to be mediated through protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K) signaling pathways. nih.gov There are also suggestions that pregabalin might modulate the glutamate-synthesizing enzyme, branched-chain amino acid transaminase. nih.gov

Ancillary Molecular Targets and Interaction Profiles

While the primary mechanism of action of pregabalin is its binding to the α2δ subunit of voltage-gated calcium channels, its pharmacological profile is further defined by its interactions with other molecular targets and its notable lack of activity at several key receptor systems.

Pregabalin's ability to cross the blood-brain barrier, despite its low lipophilicity, is facilitated by active transport mechanisms. wikipedia.org Research has identified the large neutral amino acid transporter 1 (LAT1 or SLC7A5) as a key player in this process. wikipedia.orgwikipedia.orgresearchgate.net LAT1 is highly expressed at the blood-brain barrier and is responsible for transporting large neutral amino acids like L-leucine and L-phenylalanine. wikipedia.orgsolvobiotech.com

Studies have confirmed that pregabalin is a substrate for the System L transporter, which actively transports it into the central nervous system. drugbank.comsci-hub.se This transport is sodium-independent. nih.govnih.gov The interaction with LAT1 is crucial for pregabalin's entry into the brain, where it can exert its therapeutic effects. wikipedia.orgsolvobiotech.com In fact, the transport of pregabalin across the blood-spinal cord barrier is also mediated, at least in part, by LAT1. nih.gov

It has been shown that the uptake of pregabalin by human brain capillary endothelial cells is a saturable process, and this uptake is significantly inhibited by other LAT1 substrates, such as L-leucine and a specific system L inhibitor. nih.govdrugbank.com Furthermore, silencing the LAT1 gene in these cells leads to a significant decrease in pregabalin uptake. nih.govdrugbank.com Interestingly, while its predecessor, gabapentin, is transported solely by LAT1, pregabalin appears to utilize other carriers as well, which may explain its linear pharmacokinetics and lack of absorption saturation at higher doses. wikipedia.org

The interaction of pregabalin with the System L transporter is a critical determinant of its pharmacokinetic profile and its ability to reach its site of action within the central nervous system. The table below summarizes key findings from studies on pregabalin's interaction with the LAT1 transporter.

| Study Aspect | Finding | Citation |

| Transporter Involved | L-type amino acid transporter 1 (LAT1/SLC7A5) | wikipedia.orgwikipedia.orgresearchgate.net |

| Transport Characteristics | Sodium-independent and saturable | nih.govnih.gov |

| Effect of Inhibitors | Uptake is inhibited by large neutral amino acids and specific LAT1 inhibitors | nih.govdrugbank.com |

| Gene Silencing Effect | Silencing of the LAT1 gene reduces pregabalin uptake | nih.govdrugbank.com |

| Comparison to Gabapentin | Unlike gabapentin, pregabalin may be transported by other carriers in addition to LAT1 | wikipedia.org |

Emerging evidence suggests that pregabalin's mechanism of action may also involve the modulation of potassium channels, which could contribute to its analgesic and anticonvulsant properties. nih.govnih.gov Specifically, studies have pointed to an interaction with ATP-sensitive potassium (KATP) channels. nih.govplos.orgmmsl.cz

Research has shown that pregabalin can open KATP channels in hippocampal neurons, which would lead to membrane hyperpolarization and a reduction in neuronal excitability. plos.orgnih.gov This effect is concentration-dependent and results in a significant increase in the mean open lifetime of the KATP channels. nih.gov The opening of KATP channels is thought to contribute to the antinociceptive effect of pregabalin by reducing neuronal excitability and inhibiting the release of neurotransmitters like substance P in the spinal cord. nih.govnih.gov

One study demonstrated that the antinociceptive effect of intrathecally administered pregabalin in a rat formalin test was inhibited by glibenclamide, a KATP channel blocker, suggesting that the activation of these channels is a key part of its analgesic mechanism. nih.gov Another study found that pregabalin could counteract the KATP-closing effect of high-dose ATP, further supporting its role as a KATP channel opener. plos.org

In addition to KATP channels, there is some indication that other potassium channels, such as the big potassium (BK) channels, which are large conductance Ca2+ and voltage-activated K+ channels, could be a target for pregabalin, though more research is needed to clarify this. nih.govfrontiersin.org Some evidence also suggests that pregabalin may enhance apamin-sensitive small conductance calcium-activated potassium (SKCa) currents. imrpress.com The table below summarizes the research on pregabalin's interaction with potassium channels.

| Potassium Channel Type | Observed Effect of Pregabalin | Proposed Consequence | Citation |

| ATP-sensitive (KATP) | Opens channels, increases mean open lifetime | Reduction of neuronal excitability, antinociception | plos.orgmmsl.cznih.gov |

| Big Potassium (BK) | Potential target, may enhance interaction with Cav2 channels | Analgesia | nih.govfrontiersin.org |

| Small Conductance Ca2+-activated (SKCa) | Enhances apamin-sensitive currents | Contributes to modulation of neuronal excitability | imrpress.com |

A crucial aspect of pregabalin's pharmacological profile is its high specificity. Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), pregabalin does not bind directly to GABA-A or GABA-B receptors, nor does it affect GABA uptake or degradation. nih.govchemicalbook.comncats.io

Furthermore, extensive research has demonstrated that pregabalin does not exhibit activity at a wide range of other receptor systems. drugbank.comnih.gov It does not interact with serotonin (B10506) or dopamine (B1211576) receptors and does not inhibit the reuptake of dopamine, serotonin, or noradrenaline. nih.govncats.iofda.gov While one study noted that pregabalin can inhibit the release of serotonin in human neocortex, this is considered a downstream effect of its primary action on calcium channels, rather than a direct interaction with serotonin receptors. frontiersin.orgdrugs.com There have been rare case reports of serotonin syndrome with the addition of pregabalin to other serotonergic medications, but the mechanism is not thought to be a direct action on serotonin receptors. uzh.ch

Pregabalin is also inactive at opiate receptors, and its analgesic effects are not mediated through the opioid system. nih.govfda.govpathwaysrecovery.centerfederalregister.gov Studies have shown that pregabalin does not directly modulate the µ-opioid receptor. researchgate.net

Additionally, pregabalin does not block sodium channels, which is a mechanism of action for some other anticonvulsant and analgesic drugs. nih.govnih.govfda.govrecovered.org It also does not alter the activity of cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.comnih.govnih.govfda.gov

This lack of interaction with a broad range of receptors contributes to pregabalin's distinct side-effect profile and differentiates it from many other centrally acting agents. The following table summarizes the receptor systems at which pregabalin has been shown to be inactive.

| Receptor/Enzyme System | Pregabalin Activity | Citation |

| GABA Receptors (A and B) | No direct binding or modulation | nih.govchemicalbook.comncats.io |

| Serotonin Receptors | Inactive | drugbank.comnih.govnih.govfda.gov |

| Opiate Receptors | Inactive | nih.govfda.govpathwaysrecovery.centerfederalregister.gov |

| Dopamine Receptors | Inactive | drugbank.comnih.govnih.govfda.govresearchgate.net |

| Sodium Channels | Does not block | nih.govnih.govfda.govrecovered.org |

| Cyclooxygenase (COX) Enzymes | Does not alter activity | drugbank.comnih.govnih.govfda.gov |

Preclinical Pharmacological Investigations of Pregabalin

In Vitro Pharmacological Characterization

Ligand Binding Studies Utilizing Radioligand Assays

Pregabalin (B1679071) exhibits a high affinity for the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels. nih.gov Specifically, it binds to the α2δ-1 and α2δ-2 subunits. nih.govnih.gov This binding is considered the primary mechanism for its pharmacological effects. drugbank.com Despite its structural similarity to gamma-aminobutyric acid (GABA), pregabalin does not bind to GABA-A or GABA-B receptors. nih.govdrugbank.com

Radioligand binding assays have been instrumental in characterizing the interaction between pregabalin and its target. Studies using [3H]-pregabalin have demonstrated high-affinity binding to both native and recombinant α2δ subunits. The dissociation constant (KD) of [3H]-pregabalin for recombinant porcine α2δ-1 and human α2δ-2 subunits has been determined to be 5 (± 0.1) nM and 7 (± 0.6) nM, respectively. researchgate.net In human cortical membranes, the KD is approximately 9 (± 2.4) nM, while in native pig cortical membranes, a slightly higher affinity is observed with a KD of 2 (± 0.1) nM. researchgate.net

Notably, pregabalin demonstrates specificity for the α2δ subunit. In competitive binding assays, a wide range of common central nervous system (CNS) drugs, including anticonvulsants, anxiolytics, and analgesics, did not compete with [3H]-pregabalin for binding to α2δ-1 or α2δ-2 sites. researchgate.net Furthermore, pregabalin itself did not show significant affinity for 38 other widely studied receptor and ion channel sites at a concentration of 100 μM. researchgate.net This high degree of selectivity underscores the specific nature of its interaction with the α2δ subunit.

The binding affinity of pregabalin for the α2δ protein is reported to be at least three times more potent than that of gabapentin (B195806). researchgate.net This difference in binding affinity may contribute to the observed differences in their pharmacological potency. pharmacytimes.com

Table 1: Binding Affinity (KD) of [3H]-Pregabalin

| Tissue/Cell Type | Subunit | KD (nM) |

| Recombinant Porcine | α2δ-1 | 5 (± 0.1) |

| Recombinant Human | α2δ-2 | 7 (± 0.6) |

| Human Cortical Membranes | Native | 9 (± 2.4) |

| Pig Cortical Membranes | Native | 2 (± 0.1) |

Neurotransmitter Release Assays in Cellular Systems

The binding of pregabalin to the α2δ subunit of voltage-gated calcium channels leads to a modulation of neurotransmitter release. patsnap.com This effect is a key element of its mechanism of action. By binding to the presynaptic α2δ subunit, pregabalin reduces the influx of calcium into nerve terminals, which in turn decreases the release of several excitatory neurotransmitters. patsnap.comkoreamed.org

Studies have shown that pregabalin can inhibit the release of neurotransmitters such as glutamate (B1630785), norepinephrine, substance P, and calcitonin gene-related peptide. nih.govdrugbank.compatsnap.com In human neocortex slices, pregabalin was found to inhibit potassium-evoked release of acetylcholine, noradrenaline, and serotonin (B10506), while not affecting dopamine (B1211576) release. nih.govfrontiersin.org This suggests a degree of selectivity in its modulation of neurotransmitter systems.

The reduction in the release of excitatory neurotransmitters is believed to underlie pregabalin's therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. patsnap.com For instance, in rodent models of pain, pregabalin has been shown to reduce the release of glutamate in the spinal dorsal horn. frontiersin.org

Cellular Electrophysiology Studies

Electrophysiological studies have provided further insight into the functional consequences of pregabalin's interaction with voltage-gated calcium channels. While some studies have reported that acute application of pregabalin does not alter calcium channel currents in certain neuronal preparations, others have demonstrated a clear modulatory effect. nih.gov

In cultured dorsal root ganglion (DRG) neurons, acute application of pregabalin has been shown to inhibit CaV currents without causing a shift in the current-voltage dependence. ahajournals.org Similarly, at the calyx of Held, a large synapse in the auditory brainstem, pregabalin reduced the amplitude of presynaptic CaV2.1 (P/Q-type) calcium currents and decreased their facilitation during high-frequency stimulation, without altering their voltage-dependent activation. nih.gov This modulation of presynaptic calcium channels leads to a reduction in evoked postsynaptic currents. nih.gov

Furthermore, studies have indicated that pregabalin can modulate voltage-activated potassium currents in cultured DRG neurons. researchgate.net At a concentration of 250 μM, pregabalin was shown to enhance outward potassium currents in some neurons and inhibit them in others. researchgate.net

It is important to note that the effects of pregabalin on calcium channel function may not always be acute. Some research suggests that the primary action of pregabalin involves a more chronic mechanism, such as reducing the trafficking of calcium channels from the DRG to the presynaptic terminals in the spinal dorsal horn. frontiersin.org

In Vivo Animal Models of Pharmacological Activity

Anticonvulsant Activity in Rodent Models

Pregabalin has demonstrated significant anticonvulsant activity in various rodent models of epilepsy. umlub.pljpccr.eu These models are crucial for predicting the clinical efficacy of antiepileptic drugs.

In the maximal electroshock (MES) seizure model, which is considered an animal model of tonic-clonic seizures, pregabalin has shown potent activity. umlub.pl In rats, pregabalin potently inhibited tonic extensor seizures in the high-intensity electroshock test with an ED50 of 1.8 mg/kg, PO. nih.govresearchgate.net In mice, it was effective against low-intensity electroshock seizures. medscape.com The anticonvulsant efficacy of pregabalin in the MES model has been shown to be dependent on its binding to the α2δ-1 subunit. nih.gov

Pregabalin is also effective in models of chemically induced seizures. It prevented clonic seizures induced by pentylenetetrazole (PTZ) in mice, with an ED50 of 31 mg/kg, PO. nih.govresearchgate.net Additionally, in the DBA/2 audiogenic mouse model, pregabalin prevented tonic extensor seizures with an ED50 of 2.7 mg/kg, PO. nih.govresearchgate.net

In a kindled rat model of partial seizures, pregabalin prevented more severe behavioral seizures (stages 4-5) and reduced the duration of electrographic seizures. nih.gov However, it was not found to be active against spontaneous absence-like seizures in the Genetic Absence Epilepsy in Rats from Strasbourg (GAERS) model. nih.gov

Table 2: Anticonvulsant Activity of Pregabalin in Rodent Models

| Model | Species | Seizure Type | Endpoint | ED50 (mg/kg, PO) |

| Maximal Electroshock (MES) | Rat | Tonic Extension | Inhibition | 1.8 |

| Pentylenetetrazol (PTZ) | Mouse | Clonic Seizure | Prevention | 31 |

| DBA/2 Audiogenic | Mouse | Tonic Extension | Prevention | 2.7 |

Analgesic and Antihyperalgesic Effects in Neuropathic Pain Models

Pregabalin has demonstrated robust analgesic and antihyperalgesic effects in a variety of animal models of neuropathic pain. nih.gov These models mimic the symptoms of chronic pain conditions in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).

In the chronic constriction injury (CCI) model of neuropathic pain in rats and mice, pregabalin has been shown to attenuate mechanical, tactile, and heat hypersensitivity. tandfonline.comtandfonline.com Administration of pregabalin in mice with CCI produced a dose-dependent inhibition of punctate allodynia. nih.gov

Pregabalin is also effective in other models of nerve injury-induced neuropathic pain, such as the spared nerve injury (SNI) and spinal nerve ligation (SNL) models, where it has been shown to reverse cold allodynia. nih.gov Furthermore, in a model of streptozotocin-induced diabetic neuropathy in rats, pregabalin effectively attenuated mechanical and heat hypersensitivity. tandfonline.comtandfonline.com

The analgesic effects of pregabalin in these models are attributed to its ability to modulate neuronal hyperexcitability. mdpi.com Studies have shown that pregabalin can suppress the activity of excitatory primary afferent fibers that transmit nociceptive signals to the spinal dorsal horn. nih.gov

Anxiolytic-Like Effects in Animal Behavioral Models

Pregabalin has demonstrated significant anxiolytic-like properties across a variety of preclinical animal models, which are instrumental in predicting its therapeutic potential for anxiety disorders. researchgate.netpsychiatryonline.orgresearchgate.net These models are designed to simulate anxiety-related behaviors in rodents, providing a platform to assess the pharmacological effects of new compounds.

In the elevated plus maze (EPM) , a widely used test for anxiety, pregabalin has been shown to increase the time mice and rats spend in the open arms, an indicator of reduced anxiety. ekb.egscienceopen.cominfona.pl For instance, in one study, pregabalin administered to mice resulted in a significant increase in the percentage of time spent in the open arms and the number of head dips, comparable to the effects of diazepam. ekb.eg Another study in rats also reported dose-dependent anxiolytic-like effects in the elevated plus maze. scienceopen.com

The Vogel conflict test is another predictive model where animals are trained to drink water, but their attempts are periodically punished with a mild electric shock. Anxiolytic drugs typically increase the number of punished drinking attempts. Pregabalin has shown robust, dose-dependent activity in this model, further supporting its anti-anxiety potential. psychiatryonline.orgnih.gov

In the light/dark box test , which is based on the innate aversion of rodents to brightly illuminated areas, pregabalin treatment has been found to increase the time mice spend in the light compartment, suggesting an anxiolytic effect. ekb.egekb.eg Studies showed that a 50 mg/kg dose of pregabalin produced a significant anxiolytic response in this paradigm. ekb.egekb.eg

Furthermore, pregabalin has been evaluated in the stress-induced hyperthermia (SIH) model in rats. nih.govuni-regensburg.de In this test, the rise in body temperature induced by a stressful event is measured, and anxiolytic compounds are known to attenuate this response. nih.gov Research indicates that pregabalin can reduce these stress-related physiological responses. uni-regensburg.de

These consistent findings across multiple behavioral paradigms, including the EPM, Vogel conflict test, and light/dark box, establish a strong preclinical basis for the anxiolytic efficacy of pregabalin. researchgate.netpsychiatryonline.orgekb.egscienceopen.comnih.gov

Comparative Pharmacological Efficacy Across Various Animal Species (e.g., Mice, Rats, Monkeys, Cats)

The pharmacological profile of pregabalin has been characterized across several animal species, revealing both similarities and some species-specific differences in its potency and pharmacokinetics.

Mice and Rats: In rodents, pregabalin is well-absorbed and demonstrates potent anticonvulsant, analgesic, and anxiolytic effects. wikipedia.orgnih.gov Studies comparing pregabalin to its structural analog, gabapentin, have consistently shown that pregabalin is more potent. wikipedia.org In animal models of epilepsy, pregabalin appears to be 3 to 10 times more potent than gabapentin. wikipedia.org Similarly, as an analgesic, it is considered 2 to 4 times more potent. wikipedia.org For instance, in rat models of neuropathic pain, pregabalin effectively attenuated mechanical, tactile, and heat hypersensitivity. tandfonline.comresearchgate.nettandfonline.com The absolute oral bioavailability of pregabalin is high in both mice (94%) and rats (83% at a 50 mg/kg dose). fda.gov The elimination half-life is approximately 3.4 hours in mice and 3.9 hours in rats. fda.gov

Monkeys: In monkeys, pregabalin is also rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours. fda.gov The elimination half-life in monkeys is longer than in rodents, at about 5.8 hours. fda.gov The absolute oral bioavailability in monkeys was found to be 93% at a 10 mg/kg dose. fda.gov Toxicological studies in monkeys have noted skin lesions, particularly on the tail, at higher doses. fda.gov

Cats: Recent studies have also investigated the use of pregabalin in cats, particularly for its anxiolytic effects related to transportation and veterinary visits. nih.govresearchgate.net Following oral administration in cats, pregabalin is absorbed, and its anxiolytic efficacy has been demonstrated. nih.gov Pharmacokinetic data from studies in cats are becoming increasingly available to establish appropriate use. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies

Elucidation of Chemical Structure Determinants for α2δ Binding Affinity

The pharmacological activity of pregabalin is intrinsically linked to its high-affinity binding to the α2δ subunit of voltage-gated calcium channels. pharmgkb.orgnih.govfrontiersin.org Structure-activity relationship (SAR) studies have been pivotal in understanding the specific chemical features of the pregabalin molecule that govern this interaction.

Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. nih.gov SAR studies have unequivocally demonstrated that the stereochemistry at the C3 position is a critical determinant for high-affinity binding. researchgate.netnih.gov The (S)-configuration is essential for potent activity, as its corresponding (R)-enantiomer exhibits significantly weaker binding to the α2δ subunit, approximately 10-fold lower. nih.gov

The core structure, a γ-amino acid, is also fundamental. ebi.ac.uk Modifications to the isobutyl group at the C5 position have been explored to understand their impact on binding affinity. researchgate.net Studies involving a series of pregabalin analogues have shown that changes in the size and stereochemical orientation of substituents on the pregabalin framework can dramatically affect in vitro affinity for the α2δ subunit. researchgate.net For example, the introduction of certain substituents can either enhance or diminish the binding affinity, highlighting the precise structural requirements of the binding pocket on the α2δ protein. researchgate.net

These investigations confirm that the specific three-dimensional arrangement of the aminomethyl group and the isobutyl substituent relative to the carboxylic acid function is the primary driver for high-affinity and selective binding to the α2δ target. researchgate.netnih.gov

Impact of Chemical Modifications on Preclinical Efficacy

Chemical modifications to the pregabalin structure have a direct and predictable impact on its preclinical efficacy, which correlates strongly with changes in α2δ binding affinity. researchgate.net The principle that higher affinity for the α2δ subunit translates to greater in vivo potency is a consistent theme in SAR studies of pregabalin and its analogues. researchgate.netnih.gov

For instance, the (R)-enantiomer of pregabalin, which has a much lower affinity for the α2δ subunit, shows markedly reduced or absent efficacy in animal models of pain, epilepsy, and anxiety compared to the (S)-enantiomer (pregabalin). nih.govpnas.org In one study, the R-isomer showed only modest anxiolytic-like activity at a very high dose, whereas pregabalin was effective at much lower doses. nih.gov

Correlative Analyses between Molecular Interactions and In Vivo Pharmacological Outcomes

A strong correlation exists between the molecular interactions of pregabalin at the α2δ subunit and its observed pharmacological effects in vivo. researchgate.netnih.gov This relationship has been firmly established through correlative analyses that link in vitro binding data with outcomes in preclinical animal models. researchgate.netpharmgkb.org

The cornerstone of this evidence is the stereospecificity of the interaction. Pregabalin, the (S)-enantiomer, binds with high affinity (Ki = 32 nM for human recombinant α2δ-1) and exhibits potent analgesic, anticonvulsant, and anxiolytic effects. researchgate.netwikipedia.org Its (R)-enantiomer, with its significantly lower binding affinity, is largely inactive in these same models. nih.govpnas.org This enantiomeric selectivity provides compelling evidence that the pharmacological actions are mediated through binding to the α2δ-1 subunit. pnas.org

Further evidence comes from studies using transgenic mice with a specific point mutation (R217A) in the α2δ-1 protein, which significantly reduces pregabalin's binding affinity. nih.govjvsmedicscorner.com In these mutant mice, the anxiolytic and analgesic effects of pregabalin are lost, demonstrating conclusively that the drug's efficacy is dependent on its interaction with this specific molecular target. nih.govpnas.orgjvsmedicscorner.com Normal pain responses and the effects of other analgesics were unaffected in these mice, isolating the effect to pregabalin's mechanism. jvsmedicscorner.com

Quantitative analyses have shown a direct relationship between the binding affinity (IC50 or Ki values) of a series of pregabalin analogues and their potency (ED50 values) in animal models of anxiety and pain. researchgate.netnih.gov Compounds with higher affinity for the α2δ subunit consistently demonstrate greater potency in vivo. researchgate.net This tight correlation between molecular binding and pharmacological outcome solidifies the α2δ subunit of voltage-gated calcium channels as the critical therapeutic target for pregabalin. pharmgkb.orgpnas.org

Pharmacokinetic Profiling of Pregabalin in Preclinical Species

Absorption Characteristics in Animal Models

Oral Bioavailability and Dose Proportionality

Pregabalin (B1679071) demonstrates high oral bioavailability in several preclinical species. In mice and rats, the absolute oral bioavailability is approximately 94% and 83%, respectively, at a 50 mg/kg dose. fda.gov Monkeys also exhibit high oral bioavailability, around 93% at a 10 mg/kg dose, though it appears to decrease at higher doses. fda.gov Generally, pregabalin's oral bioavailability is estimated to be ≥90% and is independent of the dose. europa.euaccord-healthcare.asia

Pharmacokinetic studies have shown that pregabalin exhibits dose proportionality. tjn.org.tr Following both single and multiple dose administrations, the maximum plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) increase linearly. nih.gov This linear pharmacokinetic profile indicates that the drug's absorption and elimination processes are not saturated within the therapeutic dose range. tjn.org.treuropa.eu

Table 1: Oral Bioavailability of Pregabalin in Preclinical Species

| Species | Dose (mg/kg) | Oral Bioavailability (%) | Citation |

|---|---|---|---|

| Mouse | 50 | 94 | fda.gov |

| Rat | 50 | 83 | fda.gov |

| Monkey | 10 | 93 | fda.gov |

Absorption Rate and Extent in Various Species

Following oral administration, pregabalin is rapidly absorbed in preclinical models. In rats and monkeys, maximum plasma concentrations are typically reached within 1 to 2 hours. fda.gov Studies in rats show that after oral administration, peak plasma concentrations occur between 0.7 and 1.3 hours. researchgate.net The rapid absorption contributes to the timely onset of its pharmacological effects observed in animal models of pain, seizures, and anxiety. caldic.com The extent of absorption is high, as evidenced by the high oral bioavailability across species. tjn.org.trfda.gov

Distribution Pathways and Biological Barriers

Blood-Brain Barrier Penetration in Animal Models

A critical aspect of pregabalin's pharmacokinetic profile is its ability to cross the blood-brain barrier. nih.gov Preclinical studies have consistently demonstrated that pregabalin penetrates the blood-brain barrier in mice, rats, and monkeys. fda.goveuropa.euaccord-healthcare.asiaeuropa.eufda.gov.phwps.ac.nzeuropa.eu This penetration is essential for its activity in the central nervous system. nih.govresearchgate.net The transport of pregabalin across this barrier is facilitated by the system L neutral amino acid transporter protein. fda.govwikipedia.org

In rats, the influx permeability of pregabalin into the brain was measured at 4.8 μL/min/g of brain tissue, while the efflux permeability was 37.2 μL/min/g of brain tissue following intravenous infusion. nih.govresearchgate.net

Apparent Volume of Distribution in Preclinical Systems

Pregabalin shows a wide distribution in most tissues. fda.gov The apparent volume of distribution (Vd) is a measure of the extent of a drug's distribution in the body. In rats, the Vd of pregabalin has been determined to be 1.127 L/h/kg. mmsl.cz Another key finding is that pregabalin does not bind to plasma proteins in mice, rats, or monkeys, which contributes to its wide distribution. tjn.org.trfda.gov

Metabolic Fate and Pathways (In Vitro and Animal Studies)

Pregabalin undergoes minimal metabolism in preclinical species, with the majority of the drug excreted unchanged. tjn.org.tr In vitro studies using HepG2 and 3T3-L1 cell lines indicated that pregabalin is metabolically neutral. nih.gov Following administration of radiolabeled pregabalin, the primary route of excretion is through the urine. fda.gov

The major metabolite identified is the N-methylated derivative of pregabalin. europa.eu However, this metabolite accounts for a very small fraction of the administered dose. europa.eu In most species, with the exception of dogs, the N-methyl pregabalin metabolite constitutes less than 3% of the drug-related material. frontiersin.org In dogs, this metabolite can account for approximately 45% of the drug-related material. frontiersin.org Importantly, in preclinical studies, there is no evidence of the S-enantiomer of pregabalin racemizing to the R-enantiomer. europa.eufda.gov.ph In vitro studies have also shown that pregabalin does not significantly inhibit cytochrome P450 isozymes. tjn.org.tr

Identification and Characterization of Pregabalin Metabolites (e.g., N-methylated derivative)

Pregabalin undergoes minimal metabolism in preclinical species, a characteristic that is consistent across different animal models. fda.govnih.gov In studies involving radiolabelled pregabalin, the vast majority of the administered compound is recovered as unchanged parent drug. europa.eumedicines.org.uk

The principal metabolite identified is an N-methylated derivative of pregabalin. europa.eumedicines.org.ukeuropa.eu However, this metabolite represents a very small fraction of the total dose. For instance, in human studies which parallel preclinical findings, the N-methylated derivative found in urine accounted for only 0.9% of the administered dose. europa.eumedicines.org.ukeuropa.eu Another unidentified derivative has been noted to account for an even smaller fraction, approximately 0.4%. elsevier.es Preclinical investigations in mice, rats, rabbits, and monkeys have shown no evidence of the S-enantiomer of pregabalin converting to the R-enantiomer, a process known as racemisation. europa.eueuropa.eupfizer.com

The metabolic profile from a study using radiolabelled [¹⁴C]pregabalin highlighted that unchanged pregabalin constituted 89.9% of the components found in urine, with the N-methylated derivative making up 0.9%. researchgate.net

Assessment of Hepatic Metabolism and Cytochrome P450 Enzyme Inhibition in Vitro

In vitro studies have consistently demonstrated that pregabalin does not undergo significant hepatic metabolism. nih.govresearchgate.net It does not induce or inhibit the major isoenzymes of the cytochrome P450 (CYP450) system. nih.govnih.govnih.govtjn.org.tr This lack of interaction with the CYP450 enzyme system means that pregabalin is unlikely to be involved in pharmacokinetic drug-drug interactions mediated by these enzymes. nih.goveuropa.eu

The minimal role of the liver in pregabalin's clearance is further supported by the fact that impaired liver function is not expected to significantly alter its plasma concentrations. europa.eueuropa.eu This is because less than 2% of a dose is recovered in the urine as metabolites, indicating that hepatic biotransformation is not a primary clearance pathway. nih.goveuropa.eu

Species-Specific Metabolic Profiles

The metabolic profile of pregabalin shows remarkable consistency across different preclinical species, with negligible metabolism being the key feature. In mice, rats, and monkeys, pregabalin undergoes minimal biotransformation, with the unchanged parent drug being the predominant chemical entity excreted. fda.gov

In dogs, while metabolism is more pronounced compared to other species, a significant portion of the drug is still excreted unchanged. Approximately 45% of a pregabalin dose is eliminated in the urine as the N-methylpregabalin metabolite in dogs. msdvetmanual.com In contrast, studies in rats and monkeys show that more than 90% of the dose was recovered in urine over 96 hours, primarily as the unchanged parent drug. fda.gov The metabolic profile in cats has not been as extensively studied, but elimination is known to occur almost exclusively via renal excretion, similar to rats, monkeys, and humans. europa.euzoetisus.com

| Species | Extent of Metabolism | Primary Metabolite | Key Findings | Source |

|---|---|---|---|---|

| Mouse | Minimal | N/A (Primarily unchanged drug) | Undergoes minimal metabolism. | fda.gov |

| Rat | Minimal | N/A (Primarily unchanged drug) | >90% of the dose recovered unchanged in urine. | fda.gov |

| Monkey | Minimal | N/A (Primarily unchanged drug) | >90% of the dose recovered unchanged in urine. | fda.gov |

| Dog | Moderate | N-methylpregabalin | ~45% of the dose is excreted as the N-methyl metabolite. | msdvetmanual.com |

| Cat | Minimal (Assumed) | N/A (Primarily unchanged drug) | Elimination is almost exclusively via renal excretion. | europa.euzoetisus.com |

Elimination Kinetics in Preclinical Models

Renal Excretion as Primary Elimination Route

The primary pathway for the elimination of pregabalin from systemic circulation in preclinical models is renal excretion, with the drug being expelled largely unchanged. europa.eumedicines.org.ukeuropa.eueuropa.eu This is a consistent finding across species including mice, rats, and monkeys. fda.gov Following administration of radiolabelled pregabalin, studies show that ≥ 80% of the dose is present in the urine within the first 24 hours in mice and rats. fda.gov In monkeys, the amount excreted in the same timeframe is between 71% and 75%. fda.gov Over a 96-hour period, more than 90% of the administered dose was recovered in the urine of both rats and monkeys. fda.gov This predominant renal clearance suggests that renal tubular reabsorption is also involved in its pharmacokinetics. drugbank.com

Determination of Elimination Half-Life in Animal Systems

The elimination half-life (t½) of pregabalin has been determined in several preclinical species. Following intravenous administration, the half-life was 3.4 hours in mice, 3.9 hours in rats, and 5.8 hours in monkeys. fda.gov In cats, the elimination half-life is notably longer, reported as 12.3 hours after intravenous administration and 14.7 hours following oral administration. europa.euzoetisus.com Similarly, the elimination half-life in dogs is also extended, ranging from 6.21 to 7.4 hours. msdvetmanual.com The mean elimination half-life in humans is cited as 6.3 hours, which is within the range observed in these animal models. europa.eumedicines.org.ukeuropa.eudrugbank.com

| Species | Elimination Half-Life (hours) | Route of Administration | Source |

|---|---|---|---|

| Mouse | 3.4 | Intravenous | fda.gov |

| Rat | 3.9 | Intravenous | fda.gov |

| Monkey | 5.8 | Intravenous | fda.gov |

| Dog | 6.21 - 7.4 | Not Specified | msdvetmanual.com |

| Cat | 12.3 | Intravenous | europa.euzoetisus.com |

| Cat | 14.7 | Oral | europa.euzoetisus.com |

Analytical Methodologies for Pregabalin Research and Quantification

Chromatographic Techniques for Pregabalin (B1679071) Analysis

Chromatographic methods are the cornerstone of pregabalin analysis, offering high selectivity and sensitivity for its separation and quantification. These techniques are adept at resolving pregabalin from its potential impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of pregabalin. naturalspublishing.comijcrcps.com Given that pregabalin lacks a strong UV-absorbing chromophore, most HPLC methods necessitate a derivatization step to enable detection by UV or fluorescence detectors. naturalspublishing.comnih.gov

Common derivatizing agents include 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which allows for UV detection at wavelengths around 360 nm. naturalspublishing.comnih.gov Another frequently used agent is fluorescamine (B152294), which reacts with the primary amine group of pregabalin to form a fluorescent product, enabling highly sensitive detection. nih.gov O-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, is another popular choice for pre-column derivatization leading to fluorescent derivatives. google.com.eg

Reversed-phase columns, particularly C8 and C18, are the most common stationary phases for pregabalin analysis. ijcrcps.comresearchgate.net The mobile phases are typically composed of a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The selection of the mobile phase composition and pH is critical for achieving optimal separation.

The validation of these HPLC methods, in accordance with ICH guidelines, has demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) often exceeding 0.999. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the microgram per milliliter (µg/mL) range, though methods with fluorescence detection can achieve significantly lower limits. ijcrcps.comnih.gov

Table 1: Examples of HPLC Methods for Pregabalin Analysis

| Derivatizing Agent | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Nova-Pak C18 | Acetonitrile and Sodium Dihydrogen Phosphate 50 mM (pH 2.5) (60:40, v/v) | UV (360 nm) | 1-100 | nih.gov |

| Fluorescamine | C18 | 0.2% Triethylamine in Methanol and Water (10:90, v/v) | Fluorescence (Ex: 395 nm, Em: 476 nm) | 0.125-250 | nih.gov |

| None | Hypersil BDS, C8 | Phosphate Buffer (pH 6.9) and Acetonitrile (95:05, v/v) | PDA (210 nm) | 500-1500 | ijcrcps.com |

| O-phtaldialdehyde (OPA) / 3-mercaptopropionic acid | Alltima 3C18 | Isocratic | Fluorescence | Up to 63 | google.com.eg |

| None | Develosil C18 | Phosphate buffer (pH 6.2) and Acetonitrile (70:30 v/v) | UV (225 nm) | Not Specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of pregabalin. Due to the amphoteric nature and low volatility of pregabalin, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. asianpubs.org

A common derivatization approach involves the use of ethyl chloroformate (ECF), which reacts with both the amino and carboxylic acid groups of pregabalin. researchgate.net Another method employs hexyl chloroformate for derivatization. tandfonline.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are also utilized to create volatile derivatives. ijpcbs.com

The separation is typically achieved on a capillary column, such as an HP-5MS or Rtx-5. researchgate.netsbmu.ac.ir The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized pregabalin. tandfonline.comnih.gov For instance, after derivatization with ethyl chloroformate, the resulting derivative can be monitored for characteristic ions.

GC-MS methods for pregabalin have been validated and shown to be highly specific, precise, and accurate. nih.gov Linearity is typically observed in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range. ijpcbs.comnih.gov The limit of quantification (LOQ) can be as low as 30 pg/mg in hair samples, demonstrating the high sensitivity of this technique. nih.gov

Table 2: Examples of GC-MS Methods for Pregabalin Analysis

| Derivatizing Agent | Column | Key MS Ions (m/z) | Linearity Range | LOQ | Reference |

|---|---|---|---|---|---|

| Ethyl Chloroformate | Rtx-5 Capillary Column | Not Specified | Not Specified | Not Specified | researchgate.net |

| Hexyl Chloroformate | HP5-MS | Quantifier: 228, Qualifier: 184 | Not Specified | Not Specified | tandfonline.com |

| MSTFA/NH4F/β-mercapto-ethanol | Not Specified | 232, 331 | 3.5-300 ng/mL | 3.5 x10-6 mg/ml | ijpcbs.com |

| 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide | HP column | Not Specified | 0.36–10 μg/mL | 0.36 μg/mL | nih.gov |

| Ethyl Chloroformate | Not Specified | Not Specified | Not Specified | 50 pg/mg (in hair) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the bioanalysis of pregabalin due to its superior sensitivity, selectivity, and high throughput capabilities. A significant advantage of LC-MS/MS is that it often does not require a derivatization step, as the mass spectrometer can directly detect the protonated molecule of pregabalin. google.com.eg

The sample preparation for LC-MS/MS analysis is typically straightforward, often involving a simple protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation. google.com.eg Solid-phase extraction (SPE) can also be employed for cleaner extracts.

Chromatographic separation is usually performed on a reversed-phase C18 or a pentafluorophenyl (PFP) column. google.com.eg The mobile phase is often a gradient or isocratic mixture of an aqueous component (containing an additive like formic acid to promote ionization) and an organic solvent such as methanol or acetonitrile. google.com.eg

Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, which is highly selective for pregabalin. For example, a common transition monitored is m/z 160.2 → 55.1. google.com.eg The use of a stable isotope-labeled internal standard, such as pregabalin-d4, is common to ensure high accuracy and precision.

LC-MS/MS methods for pregabalin are characterized by their wide linear dynamic ranges and very low limits of quantification, often reaching the low nanogram per milliliter (ng/mL) level.

Table 3: Examples of LC-MS/MS Methods for Pregabalin Analysis

| Sample Preparation | Column | Mobile Phase | MRM Transition (m/z) | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Protein Precipitation | Gemini C18 | Methanol–Water (98:2, v/v) with 0.5% v/v Formic Acid | 160.2 → 55.1 | 100-15000 | google.com.eg |

| Solid Phase Extraction (SOLA CX) | Accucore PFP | Gradient | Not Specified | 1-250 | |

| Protein Precipitation | Synergi Max-RP | Gradient | Not Specified | Not Specified | |

| Protein Precipitation | Poroshell 120 EC-C18 | Isocratic | Not Specified | 20-16000 | |

| Protein Precipitation | C18 | Gradient with 0.1% Formic Acid | Not Specified | Not Specified |

Capillary Electrophoresis

Capillary electrophoresis (CE) represents another valuable technique for the analysis of pregabalin. naturalspublishing.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. It has been successfully applied to the determination of pregabalin in various matrices, including pharmaceutical formulations and biological fluids.

In some CE methods, a derivatization step is employed to introduce a UV-absorbing or fluorescent tag to the pregabalin molecule, thereby enhancing detection sensitivity. However, direct detection is also possible. Non-aqueous capillary electrophoresis coupled with time-of-flight mass spectrometry (NACE-TOF-MS) has been used for the direct determination of pregabalin in urine samples.

The separation in CE is based on the differential migration of analytes in a capillary filled with a background electrolyte (BGE) under the influence of a high voltage. The composition of the BGE, including its pH and the presence of additives like cyclodextrins for chiral separations, is a critical parameter that is optimized to achieve the desired separation. asianpubs.org For instance, ultrafast capillary electrophoresis has been used for the separation of optical isomers of pregabalin in under two minutes.

Validation studies of CE methods for pregabalin have demonstrated good linearity, with correlation coefficients greater than 0.999, and limits of detection and quantification in the microgram per milliliter (µg/mL) range.

Table 4: Examples of Capillary Electrophoresis Methods for Pregabalin Analysis

| Method | Derivatization | Background Electrolyte (BGE) | Detection | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| CE | Tosyl- and dansyl-chloride | Not Specified | UV | Not Specified | |

| NACE-TOF-MS | None | 10 mM Ammonium Formate and 0.05% Acetic Acid in Methanol | TOF-MS | Not Specified | |

| CE | None | 5-Aminosalicylic acid, CTAB, Tri-sodium citrate | Not Specified | 1.5-100 | |

| UFCE/MS | None | Not Specified | MS | Not Specified |

Spectroscopic and Spectrofluorimetric Methods

Spectroscopic methods provide simpler and more cost-effective alternatives to chromatographic techniques for the quantification of pregabalin, particularly in pharmaceutical formulations. These methods are often based on the formation of a colored or fluorescent product after reaction with a specific reagent.

UV-Visible Spectrophotometry Approaches

UV-Visible spectrophotometry can be used for the determination of pregabalin, although its native absorbance is weak. Direct measurement of pregabalin's absorbance can be performed at around 210 nm. However, to enhance sensitivity and selectivity, most spectrophotometric methods involve a derivatization reaction to produce a colored complex that absorbs at a longer wavelength, thereby minimizing interference from excipients.

Several chromogenic reagents have been employed for this purpose. One common method is based on the reaction of pregabalin with a mixture of potassium iodide and potassium iodate, with the resulting product measured at approximately 353 nm. Another approach involves the formation of an ion-pair complex with a reagent like Bromophenol Blue in an acidic buffer, which produces a colored complex with maximum absorbance around 592 nm. Condensation reactions with reagents such as ninhydrin (B49086) in the presence of an ascorbic acid reagent can also form a colored product suitable for spectrophotometric quantification at approximately 568 nm.

These spectrophotometric methods are generally validated for linearity, accuracy, and precision. They typically exhibit linearity in the microgram per milliliter (µg/mL) concentration range. While not as sensitive as chromatographic methods, their simplicity and low cost make them suitable for routine quality control analysis of pregabalin in bulk and capsule formulations.

Table 5: Examples of UV-Visible Spectrophotometry Methods for Pregabalin Analysis

| Reagent(s) | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| None (Direct Measurement) | 210 | 0.5-5.0 | |

| Potassium Iodide and Potassium Iodate | 353 | 0.5-3.5 | |

| Bromophenol Blue | 592 | 50-90 | |

| Ninhydrin and Ascorbic Acid | 568 | Not Specified | |

| p-dimethylamino benzaldehyde | 395.80 | Not Specified | |

| Duquenois reagent | 394 | 20-180 | |

| Acetylacetone and Formaldehyde | 333 | 20-160 |

Spectrofluorimetric Methods

Spectrofluorimetric methods offer a highly sensitive alternative for the quantification of pregabalin, leveraging the formation of fluorescent derivatives. Since pregabalin itself is non-fluorescent, derivatization is essential for this technique. sbmu.ac.ir

A widely used derivatizing agent is fluorescamine, which reacts with the primary amine group of pregabalin in a buffered alkaline medium (e.g., borate (B1201080) buffer pH 10) to yield a highly fluorescent product. sbmu.ac.ir The resulting derivative can be measured at an emission wavelength of around 487 nm after excitation at approximately 390 nm.

Another common fluorogenic reagent is 7-chloro-4-nitrobenzofurazan (NBD-Cl). tandfonline.com Pregabalin reacts with NBD-Cl to form a fluorescent product that can be measured at an emission wavelength of about 558 nm after excitation at 460 nm. 9-Fluorenylmethyl chloroformate (FMOC-Cl) has also been utilized as a derivatizing reagent, reacting with pregabalin in a mild basic medium to produce a fluorescent derivative.

Spectrofluorimetric methods are renowned for their excellent sensitivity, with linearity ranges often in the nanogram per milliliter (ng/mL) to low microgram per milliliter (µg/mL) range. For instance, the method using fluorescamine has a reported linearity range of 0.01-0.3 µg/mL. These methods have been successfully applied to the determination of pregabalin in pharmaceutical dosage forms and biological samples. nih.gov

Table 6: Examples of Spectrofluorimetric Methods for Pregabalin Analysis

| Derivatizing Agent | Excitation (nm) | Emission (nm) | Linearity Range | Reference |

|---|---|---|---|---|

| Fluorescamine | 390 | 487 | 0.01-0.3 µg/mL | |

| 7-chloro-4-nitrobenzofurazon (NBD-Cl) | 460 | 558 | 40-400 ng/mL | |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | 280 | 315 | 6-150 µg/mL | |

| Eosin | 304 | 544 | 4-80 µg/mL (quenching) | |

| Acetylacetone and Formaldehyde | 392 | 470 | 0.2-3 µg/mL |

Novel Formulation Research and Drug Delivery Systems Preclinical Investigations

Development of Controlled Release Formulations

The development of controlled-release formulations for pregabalin (B1679071) sodium is a key focus of preclinical studies. The goal is to design systems that can deliver the drug at a predetermined rate over a prolonged period, thus maintaining stable and effective plasma concentrations.

Polymeric nanocomposites are being investigated as a promising approach for the sustained delivery of pregabalin. These formulations involve the encapsulation of the drug within a matrix of biodegradable polymers, which aids in controlling the drug's release and protecting it from premature degradation.

A notable preclinical study involved the development of an oral pregabalin-loaded polymeric nanocomposite (PG-PN) using chitosan (B1678972) and hypromellose phthalate. researchgate.netijndd.in This formulation was tested in a rat model of neuropathic pain, where it demonstrated a significantly extended antinociceptive effect for up to 48 hours, a substantial improvement over the 4-hour effect of free pregabalin. researchgate.net Pharmacokinetic studies in Wistar rats indicated that the PG-PN formulation had a greater distribution and clearance compared to the free drug. researchgate.netijndd.in Importantly, the nanocomposite formulation was associated with a reduced sedative effect. researchgate.netijndd.in

Table 1: Characteristics of Pregabalin-Loaded Polymeric Nanocomposite (PG-PN)

| Parameter | Value | Reference |

|---|---|---|

| Polymers Used | Chitosan and Hypromellose Phthalate | researchgate.netijndd.in |

| Method of Preparation | Ionic Gelation | ijndd.in |

| Particle Size | 432 ± 20 nm | researchgate.netijndd.in |

| Polydispersity Index (PDI) | 0.238 ± 0.001 | researchgate.netijndd.in |

| Zeta Potential | +19.0 ± 0.9 mV | researchgate.netijndd.in |

| pH | 5.7 ± 0.06 | researchgate.netijndd.in |

| Morphology | Spherical | researchgate.netijndd.in |

Gastroretentive drug delivery systems are designed to prolong the residence time of the formulation in the stomach, allowing for extended drug release and absorption in the upper gastrointestinal tract.

Floating Matrix Tablets: Preclinical studies have explored the development of floating matrix tablets of pregabalin to achieve sustained release. These tablets are formulated to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug slowly over time. Various polymers, such as different grades of hydroxypropyl methylcellulose (B11928114) (HPMC), have been investigated for their ability to control the drug release and provide the necessary buoyancy.

One study focused on developing gastroretentive floating tablets using HPMC K4M, HPMC K15M, and PVP K30. sphinxsai.com The optimized formulation demonstrated a controlled release of 98.89% of the drug over 12 hours. sphinxsai.com

In-Situ Gels: In-situ gelling systems are another innovative approach for the gastroretentive delivery of pregabalin. These formulations are administered as a liquid and undergo a phase transition to a gel in the stomach, triggered by physiological conditions such as pH or the presence of ions. This in-situ formed gel can then float on the gastric contents, providing a sustained release of the drug.

A study on a floating in-situ gelling system for pregabalin utilized sodium alginate as the gelling polymer and calcium chloride as a cross-linking agent. wjpsonline.comdissolutiontech.com The optimized formulation exhibited a minimal floating lag time of 18 seconds and controlled the drug release for approximately 12 hours. wjpsonline.comdissolutiontech.com

Table 2: Preclinical Data on Gastroretentive Systems for Pregabalin

| Formulation Type | Key Excipients | Key Findings | Reference |

|---|---|---|---|

| Floating Matrix Tablets | HPMC K4M, HPMC K15M, PVP K30, Sodium Bicarbonate, Citric Acid | Optimized formulation (F9) released 98.89% of the drug in a controlled manner over 12 hours. sphinxsai.com | sphinxsai.com |

| In-Situ Floating Gel | Sodium Alginate, Calcium Chloride, HPMC K100M, Sodium Bicarbonate | The optimized formulation had a floating lag time of 18 seconds and provided controlled drug release for about 12 hours. wjpsonline.comdissolutiontech.com | wjpsonline.comdissolutiontech.com |

Formulation Design and Optimization Methodologies

The development of these novel formulations often involves systematic design and optimization methodologies to ensure the desired drug release profile and other critical quality attributes.

Factorial designs are a statistical tool frequently employed in the preclinical development of pregabalin formulations to systematically investigate the influence of different formulation variables on the final product's characteristics. This approach allows researchers to identify the optimal combination of excipients and processing parameters to achieve the desired therapeutic objectives.

For instance, a 3² full factorial design was used to optimize a floating in-situ gelling system of pregabalin, where the concentrations of sodium alginate and calcium chloride were varied to study their effects on floating lag time, viscosity, and gel strength. wjpsonline.comeg.net Another study utilized a central composite design with response surface methodology to optimize an oral tablet formulation of pregabalin, investigating three variables at five different levels. semanticscholar.org

Table 3: Application of Factorial Design in Pregabalin Formulation

| Formulation Type | Factorial Design Used | Investigated Variables | Optimized Responses | Reference |

|---|---|---|---|---|

| In-Situ Floating Gel | 3² Full Factorial Design | Concentrations of Sodium Alginate and Calcium Chloride | Minimum floating lag time, optimum viscosity, and gel strength. wjpsonline.comeg.net | wjpsonline.comeg.net |

| Oral Tablets | Central Composite Design (CCD) with Response Surface Methodology (RSM) | Three independent variables at five levels | Desired micromeritic properties and physicochemical characteristics. semanticscholar.org | semanticscholar.org |